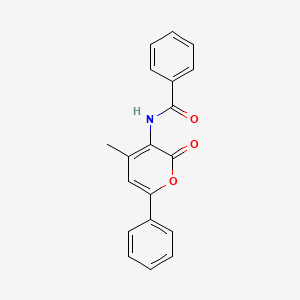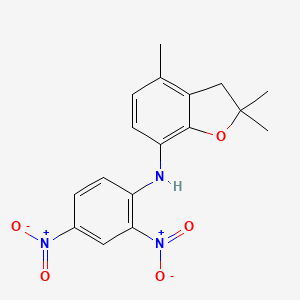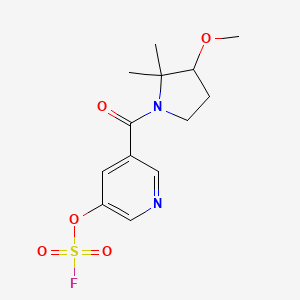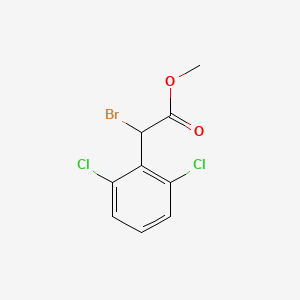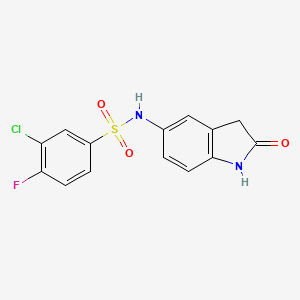
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H15BrN4O3 and its molecular weight is 403.236. The purity is usually 95%.
BenchChem offers high-quality (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Furanderivate haben in der medizinischen Chemie aufgrund ihrer bemerkenswerten therapeutischen Wirksamkeit an Bedeutung gewonnen. Im Kontext der mikrobiellen Resistenz bieten diese Verbindungen das Potenzial als innovative antibakterielle Mittel. Forscher haben die Synthese von Furanderivaten untersucht, um gegen arzneimittelresistente Bakterienstämme vorzugehen. Insbesondere zeigen furanhaltige Verbindungen Aktivität gegen sowohl grampositive als auch gramnegative Bakterien .
Wirkmechanismus
Furan derivatives
The compound contains furan rings. Furan derivatives are known to possess a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Piperazine derivatives
The compound also contains a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, and antipsychotic effects .
Pyridazine derivatives
The compound has a pyridazine ring as well. Pyridazine derivatives have been studied for their potential as antimicrobial and anti-inflammatory agents .
Biochemische Analyse
Biochemical Properties
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, including binding interactions and enzyme inhibition or activation. For instance, it has been observed to interact with serine/threonine-protein kinases, which are involved in neuronal proliferation, differentiation, migration, and programmed cell death .
Cellular Effects
The effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxicity in HepG2 cells and THP-1 cells, indicating its potential as an antiproliferative agent .
Molecular Mechanism
At the molecular level, (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been noted to interact with serine/threonine-protein kinases, which play a crucial role in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C .
Dosage Effects in Animal Models
The effects of (5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. It is essential to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects .
Metabolic Pathways
(5-Bromofuran-2-yl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolic pathways are crucial for understanding its overall biochemical impact .
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O3/c18-15-5-4-14(25-15)17(23)22-9-7-21(8-10-22)16-6-3-12(19-20-16)13-2-1-11-24-13/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWIHLGXTNSTPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
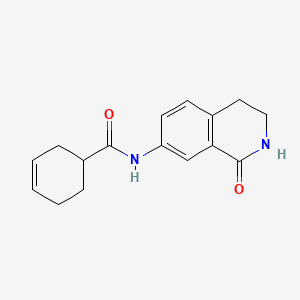
![3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoic acid](/img/structure/B2579235.png)
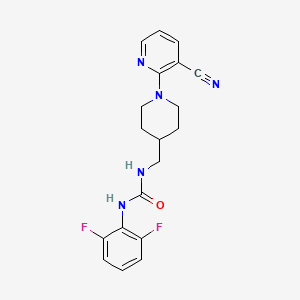
![N-{4-[(4-chlorophenyl)sulfanyl]-3-cyanophenyl}-4-fluorobenzamide](/img/structure/B2579239.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-ethylbutanamide](/img/structure/B2579241.png)
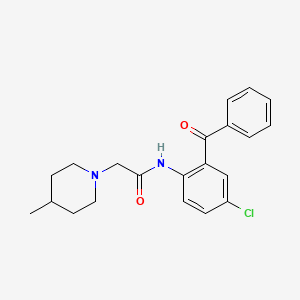
![N-[(2Z)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-3-(trifluoromethyl)benzamide](/img/structure/B2579243.png)
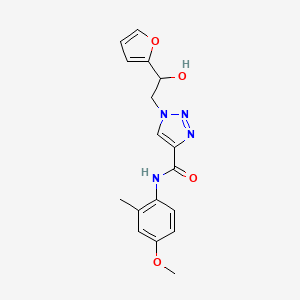
![1-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4-isobutyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/new.no-structure.jpg)
